Fluorescent Red Mega 485 NHS-ester

Fluorescence Spectroscopy Multiplex Assays Flow Cytometry

Multiplexed fluorescence workflows demand dyes with minimal spectral overlap. Fluorescent Red Mega 485 NHS-ester (CAS 890317-36-9) solves this by delivering a 77 nm Stokes shift-approximately 3× larger than conventional green dyes-enabling clean signal separation under a single 488 nm laser. • 40 nm emission separation from FITC/Alexa 488 for dual-color confocal imaging • Reduced fluorescence spillover in flow cytometry, minimizing compensation matrices • Compatible with standard 488 nm filter cubes for seamless high-content screening integration Supplied as ≥90% pure powder, ready for amine-reactive coupling to proteins and oligonucleotides.

Molecular Formula C29H33N3O9S
Molecular Weight 599.7 g/mol
CAS No. 890317-36-9
Cat. No. B1443689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent Red Mega 485 NHS-ester
CAS890317-36-9
Molecular FormulaC29H33N3O9S
Molecular Weight599.7 g/mol
Structural Identifiers
SMILESCCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-]
InChIInChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3
InChIKeyVKRRBXLGPVGMGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescent Red Mega 485 NHS-ester CAS 890317-36-9 – Product Baseline & Key Specifications


Fluorescent Red Mega 485 NHS-ester (CAS 890317-36-9) is an amine-reactive fluorescent biolabel belonging to the Mega dye family, specifically engineered for covalent coupling to proteins and other biomolecules containing primary amines . The compound is supplied as a powder with an assay purity of ≥90% (coupling to amines) and is suitable for fluorescence applications [1]. It exhibits excitation/emission maxima at λex 482 nm and λem 559 nm in 0.1 M phosphate pH 7.0 [1]. The Mega dye series is distinguished by an intentionally large Stokes shift and is specifically designed for multicolor techniques .

Why Generic Substitution Fails for Fluorescent Red Mega 485 NHS-ester in Multicolor Assays


Generic substitution with conventional green-fluorescent amine-reactive dyes such as FITC, Alexa Fluor 488, or DyLight 488 is scientifically invalid for applications requiring minimal spectral crosstalk or single-laser multiplexing. Fluorescent Red Mega 485 NHS-ester possesses a quantified Stokes shift of 77 nm (λex 482 nm, λem 559 nm) , which is approximately 3× larger than the ~24–25 nm Stokes shifts of the aforementioned analogs [1]. This fundamental spectral difference dictates that the compound cannot be interchanged without altering experimental design, filter set selection, and cross-talk compensation strategies. The following evidence guide provides quantitative justification for selecting this specific dye over structurally or spectrally similar alternatives.

Quantitative Differentiation Guide – Fluorescent Red Mega 485 NHS-ester vs. Common Amine-Reactive Dyes


Stokes Shift Comparison: Mega 485 vs. FITC, Alexa Fluor 488, DyLight 488

Fluorescent Red Mega 485 NHS-ester demonstrates a Stokes shift of 77 nm (λex 482 nm, λem 559 nm) in phosphate buffer at pH 7.0 . In contrast, commonly used amine-reactive green dyes exhibit significantly smaller Stokes shifts: FITC (Δ 24 nm; 495/519 nm), Alexa Fluor 488 (Δ 24 nm; 495/519 nm), and DyLight 488 (Δ 25 nm; 493/518 nm) [1]. The 77 nm Stokes shift of Mega 485 is more than three times greater than these comparators.

Fluorescence Spectroscopy Multiplex Assays Flow Cytometry

Excitation Compatibility with Argon-Ion Laser (488 nm Line)

Fluorescent Red Mega 485 NHS-ester is explicitly noted to be 'especially well suited for excitation by argon lasers or other short wavelength excitation light' . Its excitation maximum of 482 nm aligns closely with the 488 nm line of standard argon-ion lasers. Common alternatives such as Texas Red (λex ~595 nm) or Cy3 (λex ~550 nm) cannot be efficiently excited by the 488 nm laser line, necessitating additional laser sources and complicating instrument configuration.

Confocal Microscopy Flow Cytometry Laser-based Instrumentation

Emission Wavelength Separation in Multicolor Panels

Fluorescent Red Mega 485 NHS-ester emits at 559 nm , a spectral region that is well-separated from the emission of commonly co-used dyes such as FITC/Alexa Fluor 488 (emission ~519 nm). This 40 nm separation reduces the need for complex spectral unmixing and fluorescence compensation. The dye is specifically engineered for multicolor techniques , where simultaneous detection of multiple labels with minimal crosstalk is essential.

Multicolor Flow Cytometry Multiplex Immunofluorescence Spectral Unmixing

Direct Emission Mechanism (Non-FRET) for Simplified Experimental Design

Unlike many large Stokes shift dyes that rely on Förster Resonance Energy Transfer (FRET) mechanisms to achieve emission separation, Fluorescent Red Mega 485 NHS-ester converts excitation light directly into emission without using a FRET mechanism . This direct conversion, combined with the small molecular size of Mega labels [1], is advantageous for applications where FRET-based dyes introduce complexity or potential interference with biomolecular interactions.

FRET Fluorescence Lifetime Direct Excitation-Emission

Recommended Application Scenarios for Fluorescent Red Mega 485 NHS-ester Based on Evidence


Two-Color Immunofluorescence with Single 488 nm Laser Excitation

In confocal microscopy systems equipped with a single 488 nm argon-ion laser, researchers can simultaneously label two distinct protein targets: one with FITC or Alexa Fluor 488 (emission ~519 nm) and the other with Fluorescent Red Mega 485 NHS-ester (emission 559 nm) . The 40 nm emission separation enables clear discrimination with standard bandpass filters, eliminating the need for a second laser line and simplifying instrument configuration [1].

Multiplex Flow Cytometry Panels with Minimal Compensation

Flow cytometry panels requiring detection of 3–4 distinct parameters benefit from the large Stokes shift of Mega 485 (77 nm) relative to conventional green dyes . The reduced spectral overlap with FITC/Alexa Fluor 488 minimizes fluorescence spillover, thereby reducing the magnitude of compensation matrices and preserving signal resolution across channels [1].

Fluorescence In Situ Hybridization (FISH) and DNA Sequencing

Fluorescent Red Mega 485 NHS-ester is explicitly noted as suitable for DNA sequencing and FISH microscopy applications . The direct excitation-emission mechanism (non-FRET) and small molecular size of the Mega label [1] make it particularly appropriate for labeling oligonucleotide probes where steric interference or FRET-based artifacts must be avoided.

High-Content Screening Assays Requiring Robust Signal Separation

Automated high-content screening platforms that utilize fixed filter sets and multi-well plate readers benefit from the predictable spectral properties of Mega 485. Its excitation compatibility with the standard 488 nm filter cube and emission at 559 nm allows it to be integrated into existing green/red two-color screening workflows without filter set modifications, reducing assay development time and instrumentation costs.

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